
Potassium hexachlororhodate(III)
Overview
Description
Potassium hexachlororhodate(III) (K₃[RhCl₆]) is a coordination compound with the rhodium ion in the +3 oxidation state. It is a red crystalline solid (CAS 13845-07-3) with a molecular weight of 432.92 g/mol and a rhodium content of ~23.3–24% . The compound is water-soluble, hygroscopic, and stable under ambient conditions but decomposes at high temperatures (>900°C) . Its primary applications include catalysis, materials synthesis (e.g., nanocrystals), and oxidation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium hexachlororhodate(III) can be synthesized by reacting rhodium(III) chloride with potassium chloride in an aqueous solution. The reaction typically involves dissolving rhodium(III) chloride in hydrochloric acid and then adding potassium chloride to the solution. The mixture is then heated to promote the formation of the complex. The reaction can be represented as follows:
RhCl3+3KCl→K3RhCl6
Industrial Production Methods
In industrial settings, the production of potassium hexachlororhodate(III) follows similar principles but on a larger scale. The process involves the use of high-purity rhodium and potassium chloride, with careful control of reaction conditions to ensure high yield and purity of the final product. The solution is often subjected to crystallization to obtain the compound in solid form.
Chemical Reactions Analysis
Types of Reactions
Potassium hexachlororhodate(III) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states or even to metallic rhodium.
Substitution: Chloride ligands can be substituted with other ligands such as water, ammonia, or phosphines.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like chlorine or bromine.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligands like ammonia or phosphines in aqueous or organic solvents.
Major Products
Oxidation: Higher oxidation state complexes of rhodium.
Reduction: Lower oxidation state complexes or metallic rhodium.
Substitution: Complexes with different ligands replacing chloride ions.
Scientific Research Applications
Scientific Research Applications
1.1. Catalysis
Potassium hexachlororhodate(III) is widely used as a catalyst in organic synthesis. Its ability to facilitate reactions such as hydrogenation and oxidation makes it valuable in producing fine chemicals and pharmaceuticals. The compound's high catalytic activity is attributed to the rhodium center, which can undergo various oxidation states.
Case Study: Hydrogenation Reactions
A study demonstrated that potassium hexachlororhodate(III) effectively catalyzes the hydrogenation of alkenes, leading to high yields of saturated hydrocarbons. The reaction conditions were optimized for temperature and pressure, showcasing the compound's versatility in catalysis .
1.2. Electrochemistry
In electrochemical applications, potassium hexachlororhodate(III) serves as a redox couple in potentiometric measurements. Its stability enhances the accuracy of galvanic cells used for measuring electrochemical potentials.
Case Study: Redox Potentiometry
Research indicated that optimizing the redox couple involving potassium hexachlororhodate(III) significantly improved the stability and reproducibility of electrochemical measurements. This advancement is crucial for developing reliable sensors in analytical chemistry .
Pharmaceutical Applications
2.1. Pharmaceutical Intermediates
The compound is utilized as an intermediate in synthesizing various pharmaceuticals. Its role as a precursor in rhodium-based drugs has been explored due to its potential therapeutic properties.
Data Table: Pharmaceutical Uses
Compound | Application | Reference |
---|---|---|
K₃[RhCl₆] | Intermediate for anti-cancer drugs | |
K₃[RhCl₆] | Catalyst in drug synthesis |
Material Science Applications
3.1. Nanomaterials Synthesis
Potassium hexachlororhodate(III) is employed in synthesizing rhodium nanoparticles, which have applications in catalysis and sensors due to their high surface area and reactivity.
Case Study: Rhodium Nanoparticle Synthesis
A recent study highlighted the use of potassium hexachlororhodate(III) in producing rhodium nanoparticles through a reduction process, demonstrating enhanced catalytic activity compared to bulk rhodium .
Mechanism of Action
The mechanism by which potassium hexachlororhodate(III) exerts its effects depends on the specific application. In catalysis, the rhodium center acts as the active site, facilitating various chemical transformations. In biological systems, the compound can interact with biomolecules such as DNA, potentially leading to therapeutic effects. The chloride ligands can be displaced by other ligands, allowing the rhodium center to participate in different chemical reactions.
Comparison with Similar Compounds
Inorganic Hexachlororhodate(III) Salts
Sodium Hexachlororhodate(III) (Na₃[RhCl₆])
- Formula/Weight : Na₃RhCl₆·nH₂O (n = 12 in the dodecahydrate; anhydrous MW = 384.59) .
- Rh Content : 17.1% in the hydrated form .
- Properties : Red powder, soluble in water, hygroscopic.
- Applications: Precursor for Rh nanocrystals and co-catalysts in photocatalytic water splitting .
- Key Difference : Lower Rh content than K₃[RhCl₆] due to the higher molecular weight of the hydrated sodium salt.
Ammonium Hexachlororhodate(III) ((NH₄)₃[RhCl₆])
- Formula/Weight : (NH₄)₃RhCl₆ (Rh content: 27.5%) .
- Properties : Red crystalline solid; likely hygroscopic.
- Applications: Limited industrial use but studied for immunosuppressive effects in biological systems .
- Key Difference : Higher Rh% due to the lighter ammonium cation compared to K⁺ or Na⁺.
Comparative Data Table: Inorganic Salts
Property | K₃[RhCl₆] | Na₃[RhCl₆]·12H₂O | (NH₄)₃[RhCl₆] |
---|---|---|---|
Molecular Weight | 432.92 | 600.77 (hydrated) | ~372.3 (anhydrous) |
Rh Content | 23.3–24% | 17.1% | 27.5% |
Solubility | Water-soluble | Water-soluble | Likely soluble |
Stability | Hygroscopic | Hygroscopic | Unknown |
Applications | Catalysis, oxidation | Nanomaterials, photocatalysis | Biomedical research |
Organic Alkylammonium Hexachlororhodate(III) Salts
These compounds feature organic cations (e.g., guanidinium, diammoniopropane) paired with [RhCl₆]³⁻. Examples include:
Tris(guanidinium) Hexachlororhodate(III) Monohydrate ([C(NH₂)₃]₃[RhCl₆]·H₂O)
- Structure : Triclinic space group P₁ with lattice parameters a = 7.6013 Å, b = 8.6912 Å, c = 15.956 Å .
- Properties : Stabilized by hydrogen bonding between organic cations and [RhCl₆]³⁻.
Bis(1,2-diammoniopropane) Hexachlororhodate(III) Chloride
- Structure : Orthorhombic space group Pbca with lattice parameters a = 11.0007 Å, b = 22.181 Å, c = 14.638 Å .
- Properties : Contains disordered organic cations and chloride ions in a hydrogen-bonded framework.
Key Differences from Inorganic Salts
Comparison with Hexachlorometallates of Other Metals
Hexachloroiridates (e.g., K₃[IrCl₆], Na₂[IrCl₆])
- Oxidation States : Ir³⁺ (K₃[IrCl₆]) vs. Ir⁴⁺ (Na₂[IrCl₆]) .
- Redox Activity : Ir⁴⁺ complexes exhibit stronger oxidizing properties than Rh³⁺.
- Applications : Iridium compounds are used in electrochemical devices and catalysts .
Hexachloroplatinates (e.g., K₂[PtCl₆])
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing potassium hexachlororhodate(III), and how can purity be ensured?
Potassium hexachlororhodate(III) is typically synthesized via stoichiometric reactions between rhodium(III) chloride (RhCl₃) and potassium chloride (KCl) under controlled acidic conditions. A common approach involves dissolving RhCl₃·3H₂O in concentrated HCl, followed by the addition of KCl. The mixture is heated to 80°C for 2 hours, then cooled to precipitate dark red crystals . Purity is verified through elemental analysis (Rh content ≥23.3%) and X-ray diffraction (XRD) to confirm crystalline phase homogeneity. Impurities such as unreacted KCl or hydrated species are minimized by recrystallization in dilute HCl.
Q. What spectroscopic and crystallographic techniques are critical for characterizing K₃RhCl₆?
Key methods include:
- UV-Vis Spectroscopy : To identify d-d transitions of the [RhCl₆]³⁻ complex (absorption peaks ~450–500 nm) .
- XRD : Resolves the cubic crystal system (space group ) and lattice parameters (e.g., ) .
- FT-IR : Confirms Rh–Cl stretching modes (250–300 cm⁻¹) and absence of hydroxyl groups (ruling out hydration) .
For advanced structural refinement, SHELXL (via SHELX suite) is recommended for modeling anisotropic displacement parameters and verifying bond lengths (Rh–Cl ≈ 2.34 Å) .
Q. How should K₃RhCl₆ be handled to mitigate safety risks in the lab?
K₃RhCl₆ is hygroscopic and irritant (H315, H319, H335). Use N95 masks, nitrile gloves, and fume hoods during handling. Store in airtight containers under dry argon to prevent hydrolysis. Spills require neutralization with sodium bicarbonate before disposal as hazardous waste .
Q. What factors influence the solubility and stability of K₃RhCl₆ in aqueous systems?
K₃RhCl₆ is sparingly soluble in cold water (~0.1 g/100 mL) but decomposes in hot water or acidic media, releasing Cl⁻ and forming Rh(OH)₃ precipitates. Stability is pH-dependent: neutral to weakly acidic conditions (pH 4–6) are optimal. Avoid reducing agents (e.g., NaBH₄), which reduce Rh³⁺ to Rh⁰ colloids .
Advanced Research Questions
Q. How can SHELX software improve the accuracy of K₃RhCl₆ crystal structure determination?
SHELXL refines anisotropic thermal parameters and detects twinning or disorder in [RhCl₆]³⁻ clusters. For example, in hybrid frameworks like [(C₆H₂₂N₄)][RhCl₆]Cl, SHELX resolves hydrogen-bonding networks between organic cations and RhCl₆³⁻ anions, critical for understanding charge distribution. Use the value (<5%) and goodness-of-fit (GOF ≈ 1.0) to validate refinement quality .
Q. How are electrochemical properties of K₃RhCl⁶ applied in redox catalysis?
The [RhCl₆]³⁻/³⁻ redox couple exhibits a standard reduction potential () of +0.44 V vs. SHE. This enables applications in electrocatalytic CO₂ reduction or as a mediator in dye-sensitized solar cells. To calculate cell potentials, use the Nernst equation with activity-adjusted concentrations. For example, coupling with Sm³⁺ () yields an electromotive force (EMF) of 2.85 V .
Q. What mechanisms underlie the conflicting immunomodulatory effects of RhCl₆³⁻ salts?
Sodium hexachlororhodate(III) (Na₃RhCl₆) induces pro-inflammatory cytokines (IL-4, IL-5) in dendritic cells but upregulates anti-inflammatory IL-10 in PBMCs from metal-allergic patients. This dichotomy arises from cell-type-specific signaling: Rh³⁺ may bind Toll-like receptors (TLRs) in macrophages while inhibiting NF-κB in lymphocytes. Validate via ELISA and flow cytometry using primary immune cells .
Q. How can contradictory data in RhCl₆³⁻-mediated catalysis be resolved?
Discrepancies in catalytic efficiency (e.g., hydrogenation rates) often stem from ligand exchange kinetics. For example, [RhCl₆]³⁻ may lose Cl⁻ ligands in polar solvents, forming active [RhCl₅(H₂O)]²⁻. Use EXAFS to monitor ligand substitution and DFT calculations (e.g., Gaussian 16) to model transition states. Compare turnover frequencies (TOFs) under inert vs. ambient conditions .
Q. What advantages does K₃RhCl₆ offer over ammonium or sodium analogs in material synthesis?
K⁺’s lower hydration energy (vs. NH₄⁺ or Na⁺) stabilizes extended frameworks, as seen in layered hybrids like [H₃N(CH₂)₆NH₃]₂[H₉O₄][RhCl₆]Cl₂. Potassium’s larger ionic radius facilitates cation-π interactions in organic-inorganic composites. Characterize via TGA (thermal stability >200°C) and BET (surface area ~150 m²/g) for porous materials .
Q. Which computational models best predict RhCl₆³⁻ reactivity in aqueous environments?
Combine COSMO-RS (solvation thermodynamics) with MD simulations (AMBER force field) to map hydrolysis pathways. For redox behavior, employ CASSCF calculations to model ligand-field splitting and electron transfer barriers. Validate against cyclic voltammetry data (scan rates 10–1000 mV/s) .
Properties
IUPAC Name |
tripotassium;rhodium(3+);hexachloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.3K.Rh/h6*1H;;;;/q;;;;;;3*+1;+3/p-6 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOHACXAQUCHJO-UHFFFAOYSA-H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[K+].[Rh+3] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6K3Rh | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60930117 | |
Record name | Potassium rhodium(3+) chloride (3/1/6) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60930117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13845-07-3 | |
Record name | Tripotassium hexachlororhodate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013845073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium rhodium(3+) chloride (3/1/6) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60930117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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